molecular formula C14H10ClNO3 B2880843 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 43069-79-0

4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

Cat. No. B2880843
CAS RN: 43069-79-0
M. Wt: 275.69
InChI Key: WXNXDJZLDYGMOY-UHFFFAOYSA-N
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Description

The compound “4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione” is a derivative of 4-oxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione . It has been investigated for its cytotoxicity, neuroprotective effects, and calcium influx inhibition abilities through the NMDA receptor and VGCC using neuroblastoma SH-SY5Y cells .


Synthesis Analysis

The synthesis of structurally-related 4-oxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione as the base scaffold, and incorporated various functional moieties through aminolysis, to afford a series of imide derivatives . All final compounds were obtained in yields between 47-97% and their structures were confirmed by NMR, IR and MS .

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis and Potential Beta-Adrenolytics : A series of aminoalkanol derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, including the 4-(4-Chlorophenyl) variant, were synthesized and evaluated for their affinities at beta-adrenoceptors. These compounds demonstrated modest affinity, indicating potential as beta-adrenolytics (Kossakowski & Wojciechowska, 2006).

Potential Psychotropic and Anti-HIV Agents : The synthesis of amino derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione aimed at potential antipsychotic and/or anti-HIV activities. The molecular structure of one derivative was confirmed by X-ray structure analysis, and the cytotoxicity and anti-HIV activity of these derivatives were determined (Kossakowski, Wojciechowska, & Kozioł, 2006).

Antimicrobial Activity : Derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione were evaluated for antibacterial and antifungal activities. The compounds showed activity against various microorganisms, indicating their potential in antimicrobial applications (Stefanska et al., 2010).

Spectroscopic Investigations

Spectroscopic Analysis : The molecular structure and vibrational frequencies of a related 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione derivative were investigated both experimentally and theoretically. The study provided insights into the molecule's stability, charge transfer, and potential for non-linear optics applications (Renjith et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 4-(4-Chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione are the N-methyl-D-aspartate (NMDA) receptor and voltage-gated calcium channels (VGCC) . These targets play a crucial role in the transmission of signals in the nervous system. Overactivation of the NMDA receptor and depolarization of VGCC are associated with excitotoxicity, a process implicated in neurodegenerative disorders .

Mode of Action

This compound interacts with its targets by inhibiting the influx of calcium ions through the NMDA receptor and VGCC . This modulation of calcium influx can help to prevent excitotoxicity, thereby offering neuroprotective effects .

Biochemical Pathways

The inhibition of calcium influx through the NMDA receptor and VGCC can affect several biochemical pathways. These include pathways involved in neuronal signal transmission and those contributing to the development of neurodegenerative disorders. By modulating these pathways, the compound can help to halt or slow down degenerative processes in neuronal cells .

Pharmacokinetics

The compound’s ability to modulate calcium influx suggests it can cross the blood-brain barrier and interact with its targets in the nervous system .

Result of Action

The compound’s action results in neuroprotective effects, as evidenced by its ability to attenuate MPP±induced neurotoxicity . It enhances cell viability, demonstrating its potential to protect neuronal cells from damage .

Action Environment

properties

IUPAC Name

2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-7-1-3-8(4-2-7)16-13(17)11-9-5-6-10(19-9)12(11)14(16)18/h1-6,9-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXDJZLDYGMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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